7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a substituted purine-2,6-dione derivative characterized by two key structural motifs:
- 7-[(2-Fluorophenyl)methyl] group: A benzyl substituent with a fluorine atom at the ortho position, which may enhance lipophilicity and influence receptor binding.
The purine-2,6-dione core (xanthine derivative) is known for its role in modulating adenosine receptors and phosphodiesterase (PDE) enzymes.
Properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(14-18-9-5-6-10-19(18)25)20(26-22)15-29-12-11-16-7-3-4-8-17(16)13-29/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWAJLZAGSQOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the isoquinoline and purine derivatives. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of DMSO as a solvent and specific temperature controls are crucial .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process also includes rigorous purification steps to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with androgen receptors. By binding to these receptors, it inhibits their activity, which can suppress the growth of androgen-dependent cancer cells. This mechanism involves complex molecular interactions and signaling pathways that are still under investigation .
Comparison with Similar Compounds
Notes on Methodology and Limitations
- Data Gaps : The evidence lacks experimental data (e.g., IC₅₀, LogP) for quantitative comparisons. Structural inferences are based on substituent chemistry and computational methods.
- Emerging Tools : Graph-based methods (e.g., GIN) and hybrid approaches (e.g., GEM-Path ) are advancing similarity analysis but require validation for purine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
